molecular formula C26H28O5 B1250475 7-O-Methylisolupalbigenin

7-O-Methylisolupalbigenin

Cat. No.: B1250475
M. Wt: 420.5 g/mol
InChI Key: XOEJOZMFBLQRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-Methylisolupalbigenin is a naturally occurring isoflavone first isolated from Ulex jussiaei (Leguminosae family) alongside other bioactive compounds such as lupalbigenin, isolupalbigenin, and derrone . Structurally, it is characterized by an O-methyl group at the C7 position of the isolupalbigenin backbone. Isoflavones like 7-O-Methylisolupalbigenin are secondary metabolites often associated with plant defense mechanisms, though their specific biological roles can vary depending on structural modifications.

Properties

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

5-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-7-methoxy-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C26H28O5/c1-15(2)6-8-18-12-17(9-11-21(18)27)20-14-31-26-19(10-7-16(3)4)23(30-5)13-22(28)24(26)25(20)29/h6-7,9,11-14,27-28H,8,10H2,1-5H3

InChI Key

XOEJOZMFBLQRCB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC)O)O)C

Synonyms

7-O-methylisolupalbigenin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below summarizes key structural and functional differences between 7-O-Methylisolupalbigenin and related isoflavones/pterocarpans isolated from Ulex jussiaei:

Compound Name Core Structure Substituents/Modifications Source Reported Bioactivity
7-O-Methylisolupalbigenin Isoflavone O-methylation at C7 Ulex jussiaei Not tested; structurally similar to inactive compounds
Isolupalbigenin Isoflavone No methylation at C7 Ulex jussiaei Undocumented in provided studies
Lupalbigenin Isoflavone Structural isomer of isolupalbigenin Ulex jussiaei Undocumented
Derrone Isoflavone Novel structure (unspecified) Ulex jussiaei No antifungal activity
(6aR,11aR)-(-)-Maackiain Pterocarpan No methylation Ulex jussiaei Antifungal activity implied (common in pterocarpans)
Key Observations:
  • Class-Specific Activity : Pterocarpans such as maackiain, which share the same plant source, are more commonly associated with antifungal properties, suggesting that bioactivity is highly dependent on core structural classes (isoflavone vs. pterocarpan) .

Broader Context: Isoflavone Derivatives

Beyond Ulex jussiaei compounds, isoflavones exhibit diverse modifications that influence their function:

  • Glycosylation: Compounds like 7-O-methyleucomol glycosides (e.g., 5-O-glucopyranoside) demonstrate enhanced solubility due to sugar moieties, contrasting with the lipophilic nature of methylated derivatives .
  • Prenylation : 8-Prenyldaidzein and 8-prenylmucronulatol (listed in ) feature prenyl groups at C8, which are linked to improved binding affinity to estrogen receptors in some studies.
Functional Implications:
  • Antifungal Activity : Methylation and glycosylation may reduce antifungal efficacy, as seen in derrone and inferred for 7-O-Methylisolupalbigenin, whereas pterocarpans retain activity .
  • Pharmacological Potential: Prenylated isoflavones are prioritized in drug discovery for their enhanced bioactivity, whereas methylated derivatives like 7-O-Methylisolupalbigenin may require further evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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